molecular formula C6H4BrNaO3S B1630107 Benzenesulfonic acid, 4-bromo-, sodium salt CAS No. 5015-75-8

Benzenesulfonic acid, 4-bromo-, sodium salt

Cat. No. B1630107
CAS RN: 5015-75-8
M. Wt: 259.05 g/mol
InChI Key: UHTHXINUPNECBQ-UHFFFAOYSA-M
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Description

“Benzenesulfonic acid, 4-bromo-, sodium salt” is a chemical compound with the molecular formula C6H4BrNaO3S . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonic acid, 4-bromo-, sodium salt” consists of a benzene ring substituted with a sulfonic acid group and a bromine atom . The sodium ion is associated with the sulfonic acid group, forming a salt .


Chemical Reactions Analysis

Benzenesulfonic acid, the parent compound of “Benzenesulfonic acid, 4-bromo-, sodium salt”, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation can be reversed above 220 °C . The bromo derivative might exhibit similar reactivity.


Physical And Chemical Properties Analysis

“Benzenesulfonic acid, 4-bromo-, sodium salt” is a solid compound . The parent compound, benzenesulfonic acid, forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . The bromo derivative might have similar physical and chemical properties.

Safety and Hazards

“Benzenesulfonic acid, 4-bromo-, sodium salt” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, to wear protective clothing, and to use it only in a well-ventilated area .

properties

IUPAC Name

sodium;4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHXINUPNECBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063678
Record name Benzenesulfonic acid, 4-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5015-75-8
Record name Benzenesulfonic acid, 4-bromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005015758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-bromo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-bromo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-bromo-, sodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ622VP5TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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